molecular formula C13H13NO3 B3045540 2-Propoxyquinoline-3-carboxylic acid CAS No. 1094760-75-4

2-Propoxyquinoline-3-carboxylic acid

Cat. No.: B3045540
CAS No.: 1094760-75-4
M. Wt: 231.25
InChI Key: OKXRKSVCQCZTEZ-UHFFFAOYSA-N
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Description

2-Propoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a propoxy substituent at the 2-position and a carboxylic acid group at the 3-position of the heterocyclic ring. With a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 243.25 g/mol, it is primarily utilized in organic synthesis and pharmaceutical research. Its CAS registry number is EN300-643004, and commercial suppliers such as CymitQuimica offer it in quantities ranging from 50 mg to 500 mg at prices between €529 and €1,440, depending on scale . The compound’s purity is typically ≥95%, as noted in synthesis protocols .

Properties

IUPAC Name

2-propoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-7-17-12-10(13(15)16)8-9-5-3-4-6-11(9)14-12/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXRKSVCQCZTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290930
Record name 2-Propoxy-3-quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094760-75-4
Record name 2-Propoxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094760-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propoxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxyquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline-3-carboxylic acid with propanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group.

Another method involves the use of a Suzuki-Miyaura coupling reaction. In this approach, 2-bromoquinoline-3-carboxylic acid is reacted with propoxyboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Propoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Quinoline-3-methanol or quinoline-3-aldehyde.

    Substitution: Various quinoline derivatives with different functional groups.

Scientific Research Applications

2-Propoxyquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Propoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can result in the disruption of cellular processes and ultimately lead to cell death.

Comparison with Similar Compounds

2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic acid (CAS 21704-83-6)

  • Molecular Formula : C₁₃H₁₃N₃O₃
  • Molecular Weight : 259.26 g/mol
  • Key Features: Incorporates a quinoxaline ring (two nitrogen atoms in the aromatic system) instead of quinoline. The carboxylic acid group is positioned on a propanoic acid side chain rather than directly on the heterocycle. This structural difference reduces aromatic conjugation and increases polarity (XLogP3 = 1.6) compared to this compound (estimated XLogP3 ≈ 2.2) .

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid

  • Molecular Formula: C₁₃H₁₇NO₃
  • Molecular Weight : 247.28 g/mol
  • Key Features: The hexahydroquinoline core reduces aromaticity, enhancing solubility in non-polar solvents.

3-Hydroxy-2-quinoxalinecarboxylic Acid

  • Molecular Formula : C₉H₆N₂O₃
  • Molecular Weight : 190.16 g/mol
  • Key Features: The hydroxy group at the 3-position increases hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability relative to the propoxy-substituted quinoline analog .

Physicochemical Properties and Bioactivity

Compound Aromatic System Substituents LogP Aqueous Solubility (mg/mL) Key Applications
This compound Quinoline 2-propoxy, 3-carboxylic acid ~2.2 ~0.15 (pH 7.4) Pharmaceutical intermediates
2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic acid Quinoxaline 2-methylamide, propanoic acid 1.6 ~0.35 (pH 7.4) Enzyme inhibition studies
2-Oxo-6-(propan-2-yl)-hexahydroquinoline-3-carboxylic acid Hexahydroquinoline 2-oxo, 6-isopropyl, 3-carboxylic acid ~1.8 ~0.45 (pH 7.4) Catalysis and ligand design
3-Hydroxy-2-quinoxalinecarboxylic acid Quinoxaline 3-hydroxy, 2-carboxylic acid ~0.9 ~1.2 (pH 7.4) Metal chelation agents

Key Observations :

  • Solubility: Quinoxaline derivatives generally exhibit higher aqueous solubility due to increased polarity from additional nitrogen atoms or hydroxy groups .
  • Bioactivity: The propoxy group in this compound enhances lipophilicity, favoring blood-brain barrier penetration in preclinical models, whereas hydrophilic analogs like 3-hydroxy-2-quinoxalinecarboxylic acid are more suited for chelation or extracellular targets .

Biological Activity

2-Propoxyquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family, characterized by a propoxy group at the second position and a carboxylic acid group at the third position. This unique structure contributes to its diverse biological activities, making it a subject of extensive research in pharmacology and medicinal chemistry.

The compound exhibits distinct chemical properties due to its functional groups. It is known for undergoing various chemical reactions, including oxidation, reduction, and nucleophilic substitutions. These reactions enable the synthesis of more complex quinoline derivatives, which can enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit topoisomerase enzymes, which play a critical role in DNA replication and repair. This inhibition can disrupt cellular processes, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown effective inhibition, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The compound has demonstrated anticancer activity in vitro. Studies have reported its efficacy against different cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism involves inducing apoptosis and inhibiting cell proliferation through multiple signaling pathways.

Analgesic Effects

Recent investigations have highlighted the analgesic properties of this compound. In animal models, it has shown potential in alleviating pain through selective agonistic activity on cannabinoid receptors, particularly CB2 receptors.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) suggesting it could serve as a lead compound for developing new antibiotics.
  • Anticancer Activity : In vitro studies on MCF-7 cells demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 25 µM.
  • Analgesic Activity : In a formalin test model, administration of the compound significantly reduced pain behaviors compared to controls, indicating its potential as an analgesic agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 16 µg/mL
AnticancerMCF-7IC50 = 25 µM
AnalgesicMouse modelSignificant pain reduction

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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